molecular formula C20H17ClN4O B12766538 Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- CAS No. 84138-35-2

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)-

Cat. No.: B12766538
CAS No.: 84138-35-2
M. Wt: 364.8 g/mol
InChI Key: ALMDTEDDADDEHL-UHFFFAOYSA-N
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Description

The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- (CID 3068983) is a benzimidazole derivative with the molecular formula C₂₀H₁₇ClN₄O . Its structure features a benzimidazole core substituted at the 1- and 2-positions. The 2-position is modified with an o-chlorophenoxymethyl group, while the 1-position carries a 4-pyridylaminomethyl moiety. Key physicochemical properties include a predicted collision cross-section (CCS) of 185.6 Ų for the [M+H]⁺ adduct, suggesting moderate molecular size and polarity in mass spectrometry applications . The SMILES notation (C1=CC=C2C(=C1)N=C(N2CNC3=CC=NC=C3)COC4=CC=CC=C4Cl) and InChIKey (ALMDTEDDADDEHL-UHFFFAOYSA-N) provide unambiguous structural identification . No literature or patent data are currently available for this compound, limiting insights into its synthesis, applications, or pharmacological activity .

Properties

CAS No.

84138-35-2

Molecular Formula

C20H17ClN4O

Molecular Weight

364.8 g/mol

IUPAC Name

N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]pyridin-4-amine

InChI

InChI=1S/C20H17ClN4O/c21-16-5-1-4-8-19(16)26-13-20-24-17-6-2-3-7-18(17)25(20)14-23-15-9-11-22-12-10-15/h1-12H,13-14H2,(H,22,23)

InChI Key

ALMDTEDDADDEHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CNC3=CC=NC=C3)COC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Core Benzimidazole Formation

The benzimidazole scaffold is typically synthesized via the Phillips-Ladenburg reaction or condensation of o-phenylenediamine with aldehydes/carboxylic acids under acidic or oxidative conditions. For this compound, the core structure likely originates from:

  • Reaction of o-phenylenediamine with a carbonyl source (e.g., aldehyde or carboxylic acid derivative) to form the bicyclic structure.
  • Example pathway:
    $$
    \text{o-phenylenediamine} + \text{RCOOH} \xrightarrow{\text{NH}_4\text{Cl/EtOH, 80–90}^\circ\text{C}} \text{2-substituted benzimidazole}
    $$

Optimization and Catalytic Systems

Modern methods emphasize efficiency and selectivity:

Method Conditions Yield Catalyst/Reagent
Fe/S Redox Catalysis Reflux in EtOH, 6–8 hours 70–86% Fe/S nanoparticles
Microwave Synthesis 100–120°C, 20–30 minutes 80–94% ZnO nanoparticles
Solvent-Free 140°C, 1–2 hours 85–90% NH$$_4$$Cl or PPA

Analytical Validation

Post-synthesis characterization includes:

  • NMR (1H/13C) to confirm substituent positions.
  • Mass Spectrometry for molecular weight verification.
  • HPLC for purity assessment (>95% in most cases).

Challenges and Alternatives

  • Regioselectivity : Competing reactions at N1 and N3 positions require careful control of stoichiometry.
  • Byproduct Mitigation : Use of silica gel chromatography or recrystallization (e.g., hexane/EtOAc) improves purity.
  • Green Chemistry : Recent approaches employ aqueous extracts (e.g., Acacia concinna pods) as surfactants to enhance yields.

Industrial Scalability

  • Batch Reactors : Preferred for high-volume production due to controllable heating and mixing.
  • Cost Drivers : o-Chlorophenoxy derivatives and 4-aminopyridine account for ~60% of raw material costs.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives are well-known for their antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. Recent studies indicate that derivatives containing benzimidazole structures display significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown minimum inhibitory concentration (MIC) values comparable to established antibiotics like ampicillin and chloramphenicol .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/ml)Comparison DrugMIC (µg/ml)
1S. aureus50Ampicillin100
2E. coli25Ciprofloxacin25
3C. albicans250Griseofulvin500

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied, particularly their ability to inhibit cell proliferation in various cancer cell lines. The compound has demonstrated significant cytotoxic effects against human colorectal carcinoma cells (HCT116), with IC50 values indicating superior efficacy compared to standard chemotherapeutics such as 5-fluorouracil . The mechanism often involves the inhibition of dihydrofolate reductase, a critical enzyme in purine synthesis.

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
N9HCT1165.855-FU9.99
N18HCT1164.535-FU9.99

Anthelmintic Properties

Benzimidazole derivatives are also recognized for their anthelmintic activity, making them valuable in treating parasitic infections. The structural features of these compounds enhance their ability to target and disrupt the metabolic processes of helminths .

Synthesis and Characterization

The synthesis of benzimidazole derivatives typically involves multi-step chemical reactions, including the use of various reagents and catalysts to achieve desired substitutions on the benzimidazole core. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for structural characterization .

Table 3: Synthesis Overview of Benzimidazole Derivatives

StepReaction TypeReagents Used
Step 1Formation of BenzimidazoleBenzene-1,2-diamine + Carbon disulfide
Step 2MethylationIodomethane + Anhydrous potassium carbonate
Final StepCouplingPiperazine derivatives + Benzimidazole

Case Studies and Research Findings

Several studies have documented the efficacy of benzimidazole derivatives in treating infections and cancer:

  • Case Study A : A study reported the synthesis of a new series of benzimidazole derivatives which exhibited potent antimicrobial activity against resistant bacterial strains, suggesting a potential therapeutic avenue for drug-resistant infections .
  • Case Study B : Another research highlighted the anticancer effects of a specific benzimidazole derivative that outperformed traditional chemotherapeutics in vitro, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Substituent Comparison

Compound Name Molecular Formula Key Substituents Notable Features
CID 3068983 C₂₀H₁₇ClN₄O - 2-(o-chlorophenoxymethyl)
- 1-(4-pyridylaminomethyl)
Chlorine atom (electron-withdrawing), pyridylamino (hydrogen bonding potential)
Lansoprazole Related Compound A C₁₉H₁₈F₃N₃O₃S - 2-sulfonylmethyl
- 3-methyl-4-(2,2,2-trifluoroethoxy)pyridyl
Trifluoroethoxy (lipophilic), sulfonyl (electron-withdrawing)
Protonitazene (free base) C₂₁H₂₅N₅O₃ - 5-nitro
- 2-(p-propoxybenzyl)
- 1-(2-diethylaminoethyl)
Nitro (electron-withdrawing), diethylaminoethyl (basic, enhances solubility)

Key Comparisons:

Substituent Effects on Lipophilicity: CID 3068983’s o-chlorophenoxy group increases lipophilicity (logP estimated via Cl substitution) compared to trifluoroethoxy in Lansoprazole derivatives, which combines lipophilicity with strong electronegativity . Protonitazene’s p-propoxybenzyl and diethylaminoethyl groups likely confer higher logP than CID 3068983, though its nitro group may counterbalance this .

Protonitazene’s nitro group is strongly electron-withdrawing, which may stabilize negative charges or influence metabolic pathways, unlike CID 3068983’s neutral chloro substituent .

Solubility and Ionization: Protonitazene’s diethylaminoethyl group provides a tertiary amine, enabling salt formation (e.g., hydrochloride) for improved aqueous solubility . Lansoprazole derivatives’ trifluoroethoxy and sulfonyl groups reduce basicity, favoring neutral pH solubility .

Mass Spectrometry Profiles :

  • CID 3068983’s CCS values (185.6–203.6 Ų for adducts) suggest a compact conformation compared to larger derivatives like Protonitazene, though direct CCS data for analogs are unavailable .

Table 2: Predicted Physicochemical Properties

Property CID 3068983 Lansoprazole Related Compound A Protonitazene
Molecular Weight (g/mol) 364.8 417.4 395.5
Hydrogen Bond Acceptors 5 6 5
Hydrogen Bond Donors 2 1 1
Rotatable Bonds 7 8 9

Implications and Limitations

  • For example, CID 3068983’s pyridylamino group may favor kinase-targeting interactions, while Protonitazene’s nitro and diethylaminoethyl groups align with opioid receptor binding .
  • Data Gaps : The absence of experimental data (e.g., solubility, bioactivity) for CID 3068983 necessitates caution in extrapolating functional roles. Comparisons rely on structural analogies and substituent chemistry.

Biological Activity

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- is a notable member of this class, characterized by its unique structural features that enhance its biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a benzimidazole core with two distinct substituents: an o-chlorophenoxy group and a 4-pyridylamino group. This unique combination contributes to its reactivity and biological efficacy.

Compound Name Structure Unique Features
BenzimidazoleC7H6N2Basic structure; widely studied for biological activity
2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)-benzimidazoleC16H16ClN3OContains electron-withdrawing groups that enhance biological activity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the chlorophenoxy group can act as a leaving group, facilitating various chemical transformations that lead to the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds similar to 2-((o-chlorophenoxy)methyl)-1-((4-pyridylamino)methyl)- have shown significant antiproliferative effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : Some derivatives exhibited up to 95% inhibition.
  • A549 (Lung Cancer) : Inhibition rates reached approximately 77%, showcasing enhanced efficacy compared to standard treatments like cisplatin .

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of reactive oxygen species (ROS) levels, leading to increased oxidative stress in cancer cells .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, it has demonstrated antifungal activity against pathogenic fungi such as Candida albicans and Aspergillus niger, making it a candidate for further development in treating infections.

Study on Anticancer Properties

A study evaluated a series of benzimidazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain compounds had significantly higher inhibitory effects than traditional chemotherapeutics. For example, compound 5a showed a remarkable 95% inhibition on MCF-7 cells, attributed to its ability to induce oxidative stress and apoptosis through ROS pathways .

Antifungal Efficacy

Another investigation focused on the antifungal activities of benzimidazole derivatives against various phytopathogenic fungi. The results indicated that specific derivatives exhibited IC50 values comparable to established antifungal agents like thiabendazole, particularly against Botrytis cinerea and Sclerotinia sclerotiorum. .

Q & A

Q. What classical synthetic routes are applicable for preparing benzimidazole derivatives with aryloxy and pyridylamino substituents?

The synthesis of benzimidazoles with complex substituents typically employs two classical methods:

  • Phillips-Ladenburg reaction : Condensation of 1,2-diaminobenzenes with carboxylic acids under acidic conditions. For example, substituting formic acid generates unsubstituted benzimidazoles, while aryloxy or pyridylamino groups can be introduced via pre-functionalized acids or post-synthetic modifications .
  • Weitenhagen reaction : Cyclization of 1,2-diaminobenzenes with aldehydes/ketones. For instance, o-chlorophenoxy groups can be incorporated using substituted aldehydes, followed by nucleophilic substitution or coupling reactions to attach the 4-pyridylamino moiety . Recent adaptations include using polyphosphoric acid as a cyclization catalyst to enhance yields under high-temperature conditions (~150°C) .

Q. How are benzimidazole derivatives characterized to confirm structural integrity?

A multi-technique approach is recommended:

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks to distinguish between benzimidazole core protons (e.g., N–H at δ 12–13 ppm) and substituents like o-chlorophenoxy (aromatic protons at δ 6.5–7.5 ppm) .
  • IR : Confirm imidazole ring formation via N–H stretching (~3200 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
    • Mass spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
    • Thermal analysis (TGA/DTA) : Assess decomposition profiles to determine stability, critical for derivatives intended for pharmacological use .

Q. What preliminary biological assays are suitable for evaluating the pharmacological potential of this compound?

Initial screening should focus on:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Antioxidant potential : DPPH radical scavenging assays to quantify free radical inhibition .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis-inducing properties . Substituents like the pyridylamino group may enhance binding to biological targets (e.g., kinase enzymes) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Key strategies include:

  • Controlled stoichiometry : Use a 1.2:1 molar ratio of diamine to acylating agent to prevent over-acylation .
  • Catalyst selection : Employ polyphosphoric acid over HCl for better regioselectivity in cyclization .
  • Temperature modulation : Gradual heating (80–150°C) reduces side reactions like oxidation of methyl groups .
  • Post-synthetic purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound from by-products like unreacted diamine or dimerized species .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : Use SHELX software for refinement to resolve ambiguities in NMR/IR assignments. For example, crystallographic data can confirm the orientation of the o-chlorophenoxy group .
  • 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to distinguish overlapping signals from complex substituents .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. How can computational chemistry predict reactivity in multi-substituted benzimidazoles?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the pyridylamino group’s electron-rich nature may direct electrophilic attacks to specific ring positions .
  • Molecular docking : Simulate interactions with biological targets (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Q. What analytical approaches investigate thermal stability and degradation pathways?

  • TGA/DTA : Track mass loss events (e.g., ~250°C for imidazole ring decomposition) and endothermic/exothermic transitions .
  • GC-MS : Analyze volatile degradation products (e.g., chlorophenol from o-chlorophenoxy cleavage) .
  • Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energy and degradation mechanisms .

Methodological Considerations

  • Green chemistry : Replace traditional solvents with ionic liquids or supercritical CO₂ to improve sustainability .
  • Multi-component reactions : Combine o-phenylenediamine, o-chlorophenoxyacetic acid, and 4-aminopyridine in a one-pot synthesis to streamline production .

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